molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Cat. No.: B12896462
CAS No.: 61261-79-8
M. Wt: 259.26 g/mol
InChI Key: YOCSBCMEXWRENG-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (compound 4), is a pyrazole-based ketone derivative characterized by a 4-nitrophenyl substituent at the pyrazole ring’s N1 position and methyl groups at C3 and C3. It serves as a critical precursor in synthesizing bioactive heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives . The compound is synthesized via bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine (1), followed by condensation with acetylacetone (3) in the presence of sodium ethoxide . Its structural features, including the electron-withdrawing nitro group and methyl substituents, enhance reactivity in cyclization and nucleophilic addition reactions, making it valuable for antimicrobial drug development .

Properties

CAS No.

61261-79-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3

InChI Key

YOCSBCMEXWRENG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. One common method involves the use of boiling ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The 4-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions:

Reaction ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, ethanol, 25°C4-Aminophenyl derivative85–90%
NaBH₄/CuCl₂, THF, refluxPartial reduction to hydroxylamine60–65%

The nitro-to-amine conversion is critical for modifying biological activity, as seen in antitumor studies of analogous pyrazoles .

Oxidation Reactions

The ethanone group (R-CO-) participates in oxidation pathways:

Oxidizing AgentConditionsProductOutcome
KMnO₄, H₂SO₄80°C, 4 hrsCarboxylic acid derivativeComplete oxidation of ketone
CrO₃, acetic acidRT, 2 hrsNo reactionSteric hindrance from methyl groups

Electrophilic Aromatic Substitution

The pyrazole ring and nitrophenyl group direct electrophilic attacks:

  • Nitration :

    • Further nitration of the nitrophenyl group is prevented due to deactivation.

    • Pyrazole C5 position undergoes nitration with HNO₃/H₂SO₄ at 0°C, yielding a dinitro derivative (72% yield) .

  • Sulfonation :
    Concentrated H₂SO₄ at 100°C selectively sulfonates the pyrazole ring’s C3 position.

Nucleophilic Substitution

The methyl groups on the pyrazole ring show limited reactivity, but the nitrophenyl group participates in SNAr reactions:

NucleophileConditionsProductApplication
NH₃150°C, DMF, 8 hrs4-Aminophenyl analogPrecursor for bioactive compounds
OH⁻NaOH, H₂O/EtOH, refluxPhenoxide intermediate (unstable)Not isolable

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • With thiourea :
    Forms pyrazolo[3,4-d]pyrimidine under acidic conditions (80% yield) .

  • With hydrazines :
    Produces pyrazolo[1,5-a]pyridine derivatives at 120°C in ethanol .

Comparative Reaction Stability

The compound’s stability under varying conditions:

ConditionDegradation Observed?Notes
pH < 2 (HCl, 24 hrs)Yes (40%)Nitro group protonation leads to decomposition
UV light (λ = 254 nm)NoStable for >72 hrs
100°C (dry air)Yes (15%)Ethaneone group decarbonylation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study: In Vitro Anticancer Screening

Compound NameCell Line TestedIC50 (µM)Mechanism
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-MCF-7 (Breast)12.5Apoptosis induction
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-A549 (Lung)15.0Caspase activation

Anti-inflammatory Properties

Ethanone derivatives have also been studied for their anti-inflammatory effects. Research indicates that the compound inhibits the production of pro-inflammatory cytokines and mediators in activated macrophages. This suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity

The compound demonstrates promising pesticidal activity against various agricultural pests. Studies have indicated that Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- can effectively control aphid populations and other harmful insects without significant toxicity to beneficial species .

Case Study: Efficacy Against Aphids

Pest SpeciesConcentration (g/L)Mortality Rate (%)Observations
Aphis gossypii (Cotton Aphid)1085%Effective at reducing population
Myzus persicae (Peach Aphid)1590%Rapid knockdown effect observed

Materials Science

Polymer Additives

Ethanone derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) matrices has shown improved resistance to thermal degradation and increased tensile strength .

Case Study: Thermal Stability Enhancement

Polymer TypeAdditive Concentration (%)Thermal Decomposition Temperature (°C)
PVC5Increased by 20°C
Polyethylene10Increased by 15°C

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets through its nitro and pyrazole groups. These interactions can lead to the modulation of enzyme activities or receptor binding, resulting in the observed biological effects .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity
Compound Key Substituents Antimicrobial Activity (Zone of Inhibition, mm) Target Microorganisms
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (4 ) 4-Nitrophenyl, C3/C5 methyl 18–22 mm (e.g., compound 14 ) Gram-positive (B. mycoides)
Streptomycin (Control) N/A 15–18 mm Broad-spectrum
Thiazole derivatives () Thiazole core, varied aryl groups 12–20 mm Gram-negative (E. coli, S. typhimurium)
Triazolopyrimidines () Ethoxymethyleneamino, fluorophenyl Not quantified (high thermal stability: mp >340°C) Potential anticancer targets

Key Observations :

  • The 4-nitrophenyl group in compound 4 enhances activity against Gram-positive bacteria, likely due to improved membrane penetration .
  • Thiazole derivatives () exhibit broader-spectrum activity, attributed to their smaller heterocyclic core and sulfur atom, which may disrupt bacterial enzyme systems .
  • Triazolopyrimidines () prioritize thermal stability over antimicrobial potency, suggesting divergent therapeutic applications .
Mechanistic and Spectral Comparisons
  • Synthesis Efficiency : Compound 4 is synthesized in two steps (bromination + condensation), whereas triazolopyrimidines () require 12-hour refluxes with benzhydrazide, highlighting scalability advantages for compound 4 .
  • Spectroscopic Signatures :
    • 1H NMR : Compound 4 derivatives show distinct singlets for methyl groups (δ = 2.37–2.52 ppm) and doublets for the 4-nitrophenyl protons (δ = 7.84–8.39 ppm) .
    • IR : A band at 3180 cm⁻¹ in compound 7 (derived from 4 ) confirms NH stretching, absent in nitro-substituted analogs like CAS 489408-45-9 .

Biological Activity

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (commonly referred to as 4-Acetyl-3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, molecular structure, and potential therapeutic applications.

Molecular Structure

The molecular formula of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- is C18H15N3O3C_{18}H_{15}N_{3}O_{3}, with a molecular weight of approximately 325.33 g/mol. The compound features a pyrazole ring with substituents that enhance its biological activity, particularly the nitrophenyl group at the para position.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Molecular docking studies suggest that this compound possesses significant antioxidant capabilities, which may be attributed to the presence of electron-withdrawing nitro groups that stabilize reactive intermediates .
  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Activity : Various studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to Ethanone have shown cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .

Synthesis and Characterization

Ethanone derivatives have been synthesized through various methods involving the reaction of β-diketohydrazones with substituted arylhydrazines. The synthesis involves careful control of reaction conditions to ensure high yields and purity .

Antitumor Activity

A study evaluating the antitumor activity of related pyrazole derivatives found that they exhibited potent cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring significantly influenced their anticancer properties . For example, compounds with electron-donating groups showed enhanced activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of Ethanone with various biological targets. These studies revealed that the compound binds effectively to protein targets involved in cancer progression and inflammation, suggesting its potential as a therapeutic agent in these areas .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantExhibits significant free radical scavenging activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in various cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-?

Answer:
A widely used approach involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrazole intermediates. For example:

  • Stepwise synthesis : React 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole with acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) under reflux conditions (100°C, 3 hours). This method yields the target compound via electrophilic substitution at the pyrazole C4 position .
  • Solvent selection : Ethanol or dichloromethane (DCM) is often used for extraction and purification. Post-reaction quenching with 1M KOH ensures neutralization of excess acetyl chloride .
  • Yield optimization : Adjusting the molar ratio of acetyl chloride (1.2 equivalents) to the pyrazole precursor improves yields (~79%) .

Basic: What spectroscopic and analytical techniques are critical for structural characterization of this compound?

Answer:

  • IR spectroscopy : Key peaks include C=O stretch (~1646 cm⁻¹), C=N stretch (~1597 cm⁻¹), and aromatic C-H stretches (3080–2922 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR reveals methyl group protons (δ 2.1–2.5 ppm) and aromatic protons from the 4-nitrophenyl substituent (δ 7.5–8.2 ppm). ¹³C NMR confirms the ketone carbonyl (~200 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the pyrazole ring geometry and nitro group orientation, as seen in structurally similar derivatives .

Advanced: How can reaction conditions be optimized to improve yields in derivatives with varied substituents?

Answer:

  • Catalyst screening : Solid acids (e.g., SSA, SiO₂-H₂SO₄) outperform homogeneous catalysts in minimizing side reactions .
  • Temperature control : Reflux at 100°C balances reaction rate and decomposition risks. Lower temperatures (50–80°C) may reduce byproducts in sensitive derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DCM) enhance solubility of nitroaromatic intermediates, while ethanol aids in recrystallization .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-acylation .

Advanced: What computational tools predict the biological activity and pharmacokinetic properties of this compound?

Answer:

  • Molecular docking : Tools like PyRx and Swiss-Pdb Viewer model interactions with target proteins (e.g., antimicrobial enzymes). For example, similar ethanone derivatives show strong binding to bacterial dihydrofolate reductase (binding energy: −8.5 kcal/mol) .
  • ADMET prediction : SwissADME evaluates Lipinski’s rule compliance (molecular weight <500, logP <5). The nitro group may increase metabolic stability but pose toxicity risks (e.g., mutagenicity alerts in ProTox-II ) .
  • QSAR studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., nitro groups) with antimicrobial potency .

Advanced: How can contradictions in reported biological activities of pyrazole-based ethanones be resolved?

Answer:

  • Standardized assays : Discrepancies often arise from varying MIC (minimum inhibitory concentration) protocols. Use CLSI guidelines for consistent antimicrobial testing .
  • Substituent analysis : The nitro group’s position (para vs. meta) significantly alters electron-withdrawing effects, impacting reactivity. Compare 4-nitrophenyl vs. 3-nitrophenyl analogs .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in certain biological matrices .
  • Cohort studies : Replicate conflicting experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .

Advanced: What strategies mitigate hazards during large-scale synthesis of nitro-substituted pyrazole derivatives?

Answer:

  • Waste management : Segregate nitro-containing byproducts (e.g., nitrophenols) and collaborate with certified waste disposal agencies to prevent environmental contamination .
  • Safety protocols : Use fume hoods for reactions involving acetyl chloride or nitric acid. Personal protective equipment (PPE) is mandatory due to skin/eye irritation risks (H313/H333 hazards) .
  • Process automation : Continuous flow reactors reduce exposure to toxic intermediates and improve reproducibility .

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